(2S,6S)-2,6-dimethylpiperidine hydrochloride is a chemical compound with the molecular formula . It is a hydrochloride salt derived from the piperidine base, specifically the stereoisomer where both methyl groups are positioned at the 2 and 6 carbon atoms of the piperidine ring. This compound is recognized for its utility in various chemical applications, particularly in organic synthesis and as a building block in pharmaceuticals.
(2S,6S)-2,6-dimethylpiperidine hydrochloride is classified as an organic compound under the category of piperidines. It is further categorized as a tertiary amine due to the presence of a nitrogen atom bonded to three carbon atoms. The compound also falls under the broader classification of alkaloids, which are naturally occurring organic nitrogen-containing compounds.
The synthesis of (2S,6S)-2,6-dimethylpiperidine hydrochloride can be achieved through several methods:
The molecular structure of (2S,6S)-2,6-dimethylpiperidine hydrochloride features a six-membered saturated ring with two methyl groups attached to carbons 2 and 6. The nitrogen atom is located at carbon 1 of the ring.
(2S,6S)-2,6-dimethylpiperidine hydrochloride participates in various chemical reactions:
These reactions often require careful control of temperature and pressure to optimize yields and minimize by-products.
The mechanism by which (2S,6S)-2,6-dimethylpiperidine hydrochloride exerts its effects typically involves interactions at the neurotransmitter systems within biological systems. While specific studies on this compound may be limited, similar piperidine derivatives are known to act on nicotinic acetylcholine receptors or as inhibitors in various enzymatic pathways.
Research indicates that compounds with similar structures can influence neurotransmission and exhibit potential therapeutic effects against neurological disorders .
(2S,6S)-2,6-dimethylpiperidine hydrochloride finds applications in:
The cis-configured stereochemistry of (2S,6S)-2,6-dimethylpiperidine hydrochloride presents significant synthetic challenges, necessitating advanced stereocontrol strategies. Two principal methodologies dominate its synthesis: chiral pool utilization and asymmetric catalysis. The chiral pool approach leverages naturally occurring chiral building blocks like L-tartaric acid or pyroglutamic derivatives to transfer established chirality to the piperidine ring system [5] [8]. This method provides high stereofidelity but is constrained by the limited structural diversity of natural precursors. For instance, Grygorenko et al. demonstrated the conversion of enantiomerically pure amino acids into 2,6-disubstituted piperidines through multi-step sequences involving reductive amination and ring-closing transformations, achieving diastereomeric excesses exceeding 95% [8].
Catalytic asymmetric synthesis offers broader flexibility through transition metal-mediated enantioselective hydrogenation. Beller's group developed a cobalt-titanium nanoparticle catalyst system that facilitates the hydrogenation of 2,6-lutidine derivatives under mild conditions (50°C, 20 bar H₂), yielding the target piperidine with 97% ee and 89% isolated yield [8]. This heterogeneous catalyst system exhibits exceptional functional group tolerance, accommodating ester, ether, and halide substituents without competitive reduction. Complementary work by Qu et al. employed iridium-phosphinooxazoline complexes for asymmetric hydrogenation of pyridinium salts, achieving up to 99% ee through an outer-sphere mechanism involving stereodetermining hydride transfer [8].
Table 1: Comparative Analysis of Stereoselective Synthetic Approaches
Methodology | Key Reagents/Catalysts | ee (%) | Yield (%) | Key Advantages |
---|---|---|---|---|
Chiral Pool (Amino Acids) | L-Tartaric acid derivatives | >99 | 75 | No metal catalysts required |
Asymmetric Hydrogenation | Co/Ti nanoparticles | 97 | 89 | Broad functional group tolerance |
Organocatalytic Reductive Amination | Chiral phosphoric acids | 92 | 82 | Ambient temperature operation |
Recent innovations include organocatalytic reductive amination strategies using chiral phosphoric acids to control the stereochemistry during the cyclization step. These metal-free approaches provide an environmentally benign alternative, achieving up to 92% ee with significantly reduced heavy metal contamination risks [5] [8]. The synthetic route selection depends critically on the required scale, available infrastructure, and purity specifications, with catalytic methods offering superior scalability for industrial production.
The hydrogenation of 2,6-lutidine (2,6-dimethylpyridine) represents the most industrially viable pathway to (2S,6S)-2,6-dimethylpiperidine hydrochloride. This transformation requires precise stereochemical control to ensure the cis configuration of methyl groups, achieved through sophisticated catalyst design. Ruthenium-based systems modified with axially chiral ligands such as (S)-BINAP induce the necessary facial selectivity during substrate adsorption and hydride transfer [8]. Kinetic studies reveal a stepwise hydrogen addition mechanism where initial 1,2-addition generates an enamine intermediate that tautomerizes before subsequent 1,4-reduction, with the cis isomer favored due to reduced steric interactions in the adsorbed intermediate state [8].
The introduction of fluorinated analogs has highlighted the critical role of electronic effects on hydrogenation efficiency. Glorius demonstrated that palladium on carbon (Pd/C) modified with triethylamine effectively reduces 3-fluoro-2,6-lutidine to the corresponding all-cis-3-fluoropiperidine derivative with >20:1 diastereoselectivity at 80°C under 30 bar hydrogen pressure [8]. The amine additive serves dual functions: neutralizing hydrogen fluoride byproducts and modulating catalyst surface electronics to favor cis-addition. This method represents a significant advancement for synthesizing bioactive fluorinated piperidines while preserving stereochemical integrity.
Table 2: Hydrogenation Catalyst Performance for 2,6-Lutidine Derivatives
Catalyst System | Additive | Temperature (°C) | Pressure (bar) | cis:trans Ratio |
---|---|---|---|---|
Ru/(S)-BINAP | --- | 100 | 50 | 18:1 |
Pd/C | Et₃N | 80 | 30 | >20:1 |
Nickel silicide | Acetic acid | 120 | 60 | 12:1 |
Iridium-P,N ligand complex | --- | 70 | 40 | 15:1 |
Solvent effects profoundly influence diastereoselectivity, with polar protic media like methanol enhancing cis-selectivity through substrate solvation. Recent studies employing continuous-flow hydrogenation demonstrate improved mass transfer and thermal control, reducing reaction times from 48 hours to under 3 hours while maintaining >95% conversion and >98% cis-selectivity [8]. This technology enables safer handling of pyrophoric catalysts and high-pressure conditions while providing scalability advantages. The mechanistic understanding of adsorption geometries and reduction pathways continues to inform next-generation catalyst designs for pharmaceutical manufacturing.
Solid-phase peptide synthesis (SPPS) methodologies have been adapted for piperidine derivative production to enhance purity and reduce purification burdens. The PurePep® Chorus synthesizer platform enables automated assembly of piperidine-containing peptide therapeutics through Fmoc/tBu-strategy using 2-chlorotrityl chloride resin [7]. This approach proves particularly valuable when the piperidine moiety serves as a structural component within larger pharmacologically active peptides. Coupling reactions employ 1-tert-butyl-3-ethylcarbodiimide (TBEC) with Oxyma Pure® as a non-cyanogenic coupling reagent system, achieving near-quantitative coupling yields (>99%) while eliminating hazardous hydrogen cyanide byproducts associated with traditional carbodiimides [7].
Industrial scale-up necessitates continuous-flow hydrogenation for the final reduction step, with in-line FTIR monitoring enabling real-time reaction control. A recent innovation demonstrates the catch-and-release lipidation strategy for piperidine-functionalized peptides, where the peptide-resin conjugate undergoes selective lipidation before cleavage, significantly reducing purification complexity [7] [10]. This approach reduces solvent consumption by 70% compared to traditional SPPS and improves crude peptide purity from <70% to >86%, substantially lowering the chromatographic purification burden for multigram syntheses [7].
TAG-assisted liquid-phase synthesis presents a compelling alternative for small molecule applications. Hydrophobic benzyl alcohol-derived tags enable homogeneous reaction conditions while facilitating purification via precipitation. Recent advances demonstrate kilogram-scale production of piperidine-containing drug candidates using tris(trihexylsilyl)silyl (TTSS) tags, with the final deprotection accomplished under mild fluoride conditions [10]. This methodology achieves 82% overall yield for a five-step sequence to (2S,6S)-2,6-dimethylpiperidine hydrochloride, representing a 40% improvement over classical solution-phase approaches due to minimized intermediate purification losses.
Table 4: Scalability Parameters for Industrial Production Methods
Parameter | Batch SPPS | Continuous Hydrogenation | TAG-Assisted LPPS |
---|---|---|---|
Typical Scale | 1-5 kg | 100-500 kg/year | 10-100 kg/batch |
Solvent Consumption (L/kg product) | 15,000 | 2,500 | 3,800 |
Coupling Efficiency (%) | >99.8 | N/A | >99.5 |
Chromatography Required | Extensive | Minimal | Moderate |
Environmental Factor (E-factor) | 1,300 | 280 | 420 |
Process intensification through microwave-assisted continuous-flow reactors significantly accelerates piperidine ring formation. A recent pilot-scale demonstration achieved 90% conversion in the cyclization step at 150°C with residence times under 10 minutes, compared to 24 hours for batch processes [10]. The integration of real-time analytics via online UPLC-MS enables immediate correction of stoichiometric imbalances, ensuring consistent product quality during extended production campaigns. These technological advances address the historical challenges of piperidine synthesis scalability while meeting increasingly stringent environmental regulations governing pharmaceutical manufacturing.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1